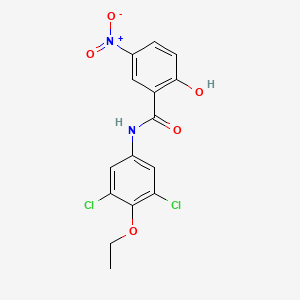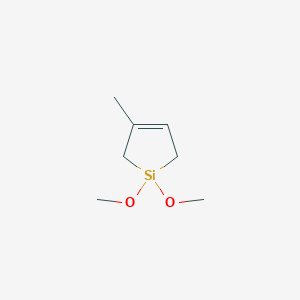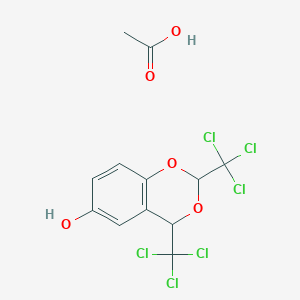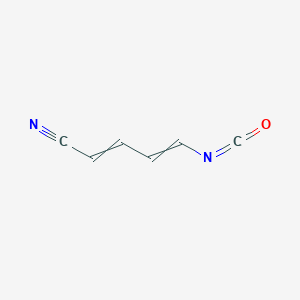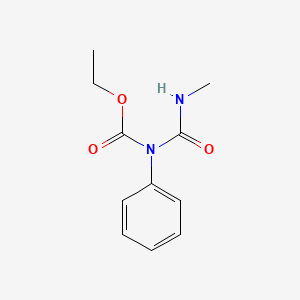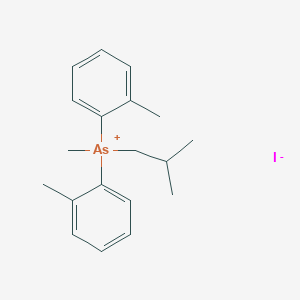![molecular formula C14H19NO4 B14554810 Diethyl [(4-aminophenyl)methyl]propanedioate CAS No. 61881-50-3](/img/structure/B14554810.png)
Diethyl [(4-aminophenyl)methyl]propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [(4-aminophenyl)methyl]propanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of an aminophenyl group attached to a propanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl [(4-aminophenyl)methyl]propanedioate can be synthesized through the alkylation of diethyl propanedioate (commonly known as diethyl malonate) with a suitable aminophenyl derivative. The reaction typically involves the following steps:
Formation of Enolate Ion: Diethyl propanedioate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl [(4-aminophenyl)methyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The aminophenyl group can be oxidized to form corresponding nitro or quinone derivatives.
Reduction: Reduction of the ester groups can yield alcohols or aldehydes.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester or aminophenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions.
Major Products Formed
Oxidation: Nitro or quinone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl [(4-aminophenyl)methyl]propanedioate has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl [(4-aminophenyl)methyl]propanedioate involves its interaction with specific molecular targets. The aminophenyl group can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the ester groups can undergo hydrolysis to release active intermediates. These interactions and transformations enable the compound to exert its effects in various biological and chemical contexts.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester without the aminophenyl group.
Diethyl [(4-nitrophenyl)methyl]propanedioate: A related compound with a nitro group instead of an amino group.
Diethyl [(4-hydroxyphenyl)methyl]propanedioate: A compound with a hydroxy group in place of the amino group.
Uniqueness
Diethyl [(4-aminophenyl)methyl]propanedioate is unique due to the presence of the aminophenyl group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for a broader range of chemical modifications and interactions compared to its simpler analogs .
Properties
CAS No. |
61881-50-3 |
|---|---|
Molecular Formula |
C14H19NO4 |
Molecular Weight |
265.30 g/mol |
IUPAC Name |
diethyl 2-[(4-aminophenyl)methyl]propanedioate |
InChI |
InChI=1S/C14H19NO4/c1-3-18-13(16)12(14(17)19-4-2)9-10-5-7-11(15)8-6-10/h5-8,12H,3-4,9,15H2,1-2H3 |
InChI Key |
OMRXCNVALSDZJL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)N)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Octyl 2-({[dibutyl(octyloxy)stannyl]oxy}carbonyl)benzoate](/img/structure/B14554734.png)
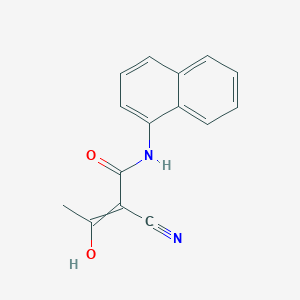
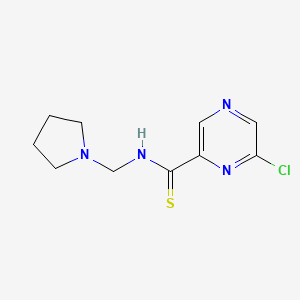
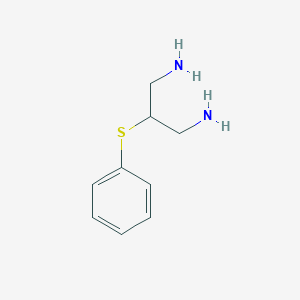
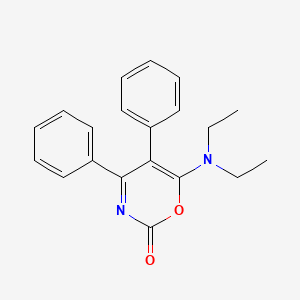
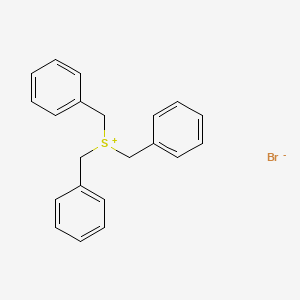
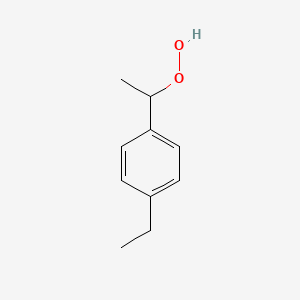
![2-[(9H-Carbazol-2-yl)oxy]-N,N-diethylethan-1-amine](/img/structure/B14554768.png)
